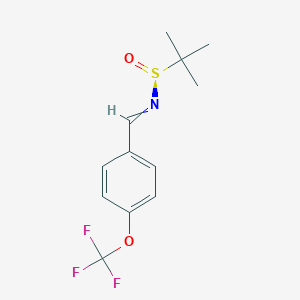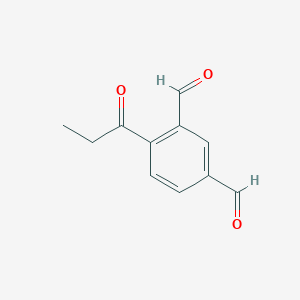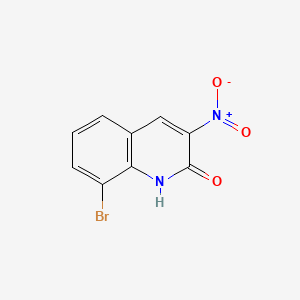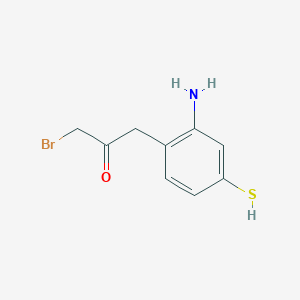
1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C9H10BrNOS This compound is characterized by the presence of an amino group, a mercapto group, and a bromine atom attached to a propanone backbone
Métodos De Preparación
The synthesis of 1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-mercaptophenol and 3-bromopropan-2-one.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one can be compared with similar compounds such as:
1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one: This compound has a similar structure but differs in the position of the bromine atom.
1-(2-Amino-4-mercaptophenyl)propan-2-one: This compound lacks the bromine atom and has different reactivity and applications.
1-(2-Amino-4-mercaptophenyl)-1-bromopropan-2-one: Another structural isomer with distinct chemical properties
Propiedades
Fórmula molecular |
C9H10BrNOS |
|---|---|
Peso molecular |
260.15 g/mol |
Nombre IUPAC |
1-(2-amino-4-sulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c10-5-7(12)3-6-1-2-8(13)4-9(6)11/h1-2,4,13H,3,5,11H2 |
Clave InChI |
GQQDXLCHISYFCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S)N)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-Dimethoxyphenyl)methyl]-4,5-dimethoxy-2-methylbenzene](/img/structure/B14077517.png)
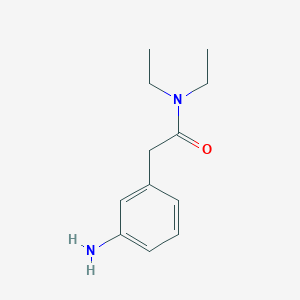
![4-Ethyl-7-[(5-thio-beta-D-xylopyranosyl)oxy]coumarin](/img/structure/B14077529.png)
![Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14077536.png)


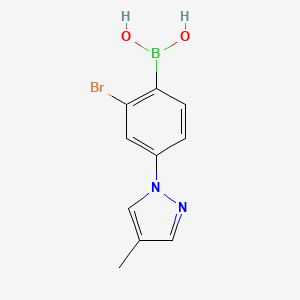
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14077552.png)
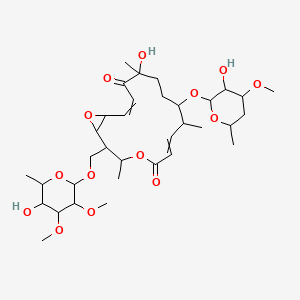
![2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14077571.png)

